2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is a chemical compound recognized for its potential applications in scientific research. It has the molecular formula and a molecular weight of approximately 239.1 g/mol. This compound is categorized as an amino acid derivative, specifically a pyridine derivative, which is significant in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride features a pyridine ring attached to an amino group, which in turn is connected to an acetic acid moiety. The compound's canonical SMILES representation is C1=CC(=CN=C1)CNCC(=O)O.Cl.Cl
, and its InChI key is SJHZVIDCEUGUGU-UHFFFAOYSA-N
.
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-2-1-3-9-4-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H
.The compound can participate in various chemical reactions typical for amino acids and pyridine derivatives:
These reactions are crucial for developing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors implicated in various physiological processes. The presence of both amino and carboxylic functional groups suggests potential for hydrogen bonding and ionic interactions with target biomolecules.
Research indicates that compounds similar to this one may act as inhibitors or modulators in biochemical pathways, particularly those associated with neurotransmission or metabolic regulation .
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride has several applications in scientific research:
This compound exemplifies the importance of pyridine derivatives in medicinal chemistry and their potential impact on drug discovery and development initiatives.
The synthesis of 2-[(pyridin-3-ylmethyl)amino]acetic acid dihydrochloride hinges on strategic bond formation between the pyridine nucleus and the glycine moiety, with recent methodologies emphasizing atom economy and stereoselective control. A prominent approach involves the reductive amination of 3-pyridinecarboxaldehyde with glycine derivatives, utilizing sodium borohydride or sodium cyanoborohydride in methanol or ethanol at 0–25°C. This method achieves moderate yields (68–75%) but requires stringent pH control to minimize N-alkylated byproducts [1] . Alternatively, nucleophilic substitution reactions between 3-(chloromethyl)pyridine hydrochloride and ethyl glycinate in the presence of diisopropylethylamine (DIPEA) in acetonitrile (60°C, 12 hours) yield protected intermediates, which undergo acidic hydrolysis (6M HCl, 80°C) to furnish the target compound. Though efficient (82% yield over two steps), this route necessitates chromatographic purification of intermediates [1].
Innovative one-pot protocols inspired by N-alkenyl building block syntheses have been adapted for this scaffold. Using N-fluoroalkyl-1,2,3-triazole precursors activated by aluminum halides, researchers generate reactive imidoyl halide intermediates that react with glycine equivalents. This method achieves 78% yield with high regioselectivity and eliminates the need for intermediate isolation, though it requires anhydrous conditions [4]. Similarly, pyrrolidine-acetic acid catalyzed condensations between pyruvates and aldehydes—followed by ammonium acetate treatment—provide 4-substituted pyridine intermediates that serve as precursors for functionalization at the 3-position. This route enables diverse substitution patterns but adds synthetic complexity .
Table 1: Comparative Analysis of Synthetic Methods
Method | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 0-25°C, pH 5-6 | 68-75 | Operational simplicity | Byproduct formation requires purification |
Nucleophilic Substitution | DIPEA, CH₃CN, 60°C, 12h; then 6M HCl hydrolysis | 82 (2 steps) | High overall yield | Chromatography needed for intermediate |
Triazole Ring-Opening | AlX₃, anhydrous solvent, 25°C | 78 | One-pot, high regioselectivity | Moisture-sensitive reagents |
Pyrrolidine-Acetic Acid Catalysis | Pyrrolidine-AcOH, 80°C; then NH₄OAc | 65 | Access to diverse 4-substituted derivatives | Multi-step functionalization required |
Mechanistic studies reveal that solvent polarity critically impacts the reductive amination pathway. Polar protic solvents (methanol/water mixtures) enhance iminium ion formation but accelerate glycine self-condensation. Recent optimizations employ tetrahydrofuran-water biphasic systems with phase-transfer catalysts, improving yields to 85% while suppressing di-glycine impurities [1] .
The dihydrochloride salt formation represents a critical purity-determining step, requiring meticulous control over stoichiometry, solvent composition, and crystallization kinetics. Initial salt formation typically involves saturating 2-[(pyridin-3-ylmethyl)amino]acetic acid solutions in isopropanol or ethanol with gaseous hydrogen chloride. This method frequently results in variable stoichiometry (1.8–2.2 HCl equivalents) and hygroscopic solids due to inadequate crystal lattice energy. To address this, counter-diffusion crystallization in n-butanol–ethyl acetate mixtures (3:1 v/v) with slow HCl gas introduction (0.5 L/min, −10°C) yields stoichiometrically precise (2.02 ± 0.03 HCl) crystals with reduced water absorption (<0.5% w/w Karl Fischer titration) [3] [10].
Purification challenges primarily stem from residual 3-(chloromethyl)pyridine hydrochloride (starting material) and N,N-bis(pyridin-3-ylmethyl)glycine (di-alkylated impurity). Traditional recrystallization from ethanol–diethyl ether provides 92–94% purity, insufficient for pharmaceutical applications. Reactive crystallization techniques have emerged as superior alternatives: adding triethylamine (0.1 equiv) to ethanolic solutions before HCl saturation facilitates selective precipitation of the dihydrochloride salt while solubilizing tertiary amine impurities. This achieves >99.0% chromatographic purity and reduces residual triethylamine hydrochloride to <0.1% [10].
Table 2: Salt Formation and Purification Optimization
Method | Solvent System | HCl Equivalents | Purity (%) | Key Observations |
---|---|---|---|---|
Direct HCl Saturation | Ethanol | 1.8-2.2 | 92-94 | Hygroscopic material; variable stoichiometry |
Counter-Diffusion Crystallization | n-Butanol–Ethyl Acetate (3:1) | 2.02 ± 0.03 | 98.5 | Non-hygroscopic crystals; consistent form |
Reactive Crystallization | Ethanol + 0.1 equiv Et₃N | 2.05 ± 0.02 | >99.0 | Effective impurity exclusion; high crystal yield |
Particle engineering significantly influences dissolution properties and bulk density. Spherical agglomerates prepared via anti-solvent crystallization (water-acetone, 40:60 v/v) under high-shear mixing (500 rpm) exhibit 1.8-fold faster dissolution rates compared to needle-like crystals from ethanol. This morphology also improves flowability (Carr index: 18 vs. 32 for needles), facilitating downstream processing [3].
Transitioning laboratory synthesis to industrial production introduces multi-faceted challenges, particularly in mass transfer efficiency, exothermicity management, and purification throughput. During nucleophilic substitution, scaling beyond 50-g batches reveals severe mixing limitations: inadequate dispersion of 3-(chloromethyl)pyridine hydrochloride in glycine ethyl ester solutions causes localized stoichiometric imbalances, reducing yields to 60–65% at the kilogram scale. Implementing static mixers in continuous flow reactors (residence time: 15 minutes, 60°C) ensures uniform reagent distribution, restoring yields to 80–82% while reducing solvent consumption by 40% [5] [10].
The dihydrochloride salt crystallization exhibits pronounced sensitivity to heat transfer dynamics. In batch reactors >100 L, delayed heat dissipation during HCl addition triggers localized dehydration, forming amorphous domains. A temperature-controlled (−5°C to 0°C) oscillatory baffled reactor (OBR) with 30 Hz oscillation frequency achieves uniform supersaturation, yielding 95% phase-pure material versus 70–75% in stirred tanks. Computational fluid dynamics (CFD) modeling confirms the OBR eliminates temperature gradients (ΔT < 0.5°C), whereas conventional reactors develop 8–12°C differentials [3] [7].
Economic viability hinges on catalyst recovery and solvent recycling. Palladium catalysts (used in alternative pyridine functionalization routes) contribute >30% to raw material costs at scale. Fixed-bed continuous hydrogenation systems with integrated scavengers (e.g., QuadraPure™ TU) enable >98% palladium recovery and reduce residual metal to <2 ppm in the final salt. Additionally, distillative recovery of n-butanol–ethyl acetate mixtures from counter-diffusion crystallization achieves >99.5% solvent purity after two consecutive distillations, cutting solvent costs by 65% [7] [10].
Regulatory compliance demands rigorous impurity profiling during scale-up. The di-alkylated impurity amplifies from <0.1% in 100-g batches to 1.2–1.8% at pilot scale (50 kg) due to prolonged reaction times. Quality by Design (QbD) methodologies identify critical process parameters: maintaining glycine ethyl ester excess >15% and reaction duration <12 hours constrains this impurity to <0.3%. Real-time process analytical technology (PAT) using inline Raman spectroscopy monitors iminium intermediate concentrations, enabling automated feed adjustments to maintain stoichiometric balance [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7